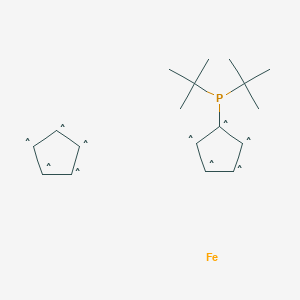

![molecular formula C13H13F3N4S B6356019 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-60-6](/img/structure/B6356019.png)

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

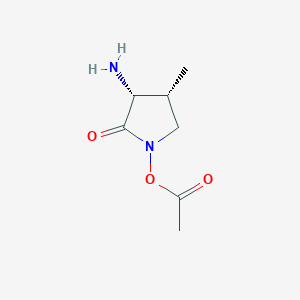

“1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine” is a chemical compound with the molecular formula C11H13F3N2 . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]piperazine, TFMPP, and 3-Trifluoromethyl phenyl piper .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various software packages . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 230.2295 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine has been studied for its potential applications in laboratory research and clinical settings. In laboratory research, this compound has been studied as a potential inhibitor of certain enzymes and as a potential inhibitor of certain receptors. In clinical settings, this compound has been studied as a potential treatment for certain types of cancer and as a potential treatment for certain types of inflammation.

Wirkmechanismus

Target of Action

The primary target of 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

This compound acts as an entactogenic drug, which selectively promotes the release of serotonin . When used in combination with other substances, it can increase both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

The compound affects the serotonin pathway, a critical biochemical pathway in the brain. By promoting the release of serotonin, it influences mood, cognition, and several other physiological processes . The downstream effects include mood elevation, increased sociability, and potentially, in high doses, hallucinations .

Pharmacokinetics

Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of serotonergic neurotransmission. This results in a range of psychoactive effects, including mood elevation, increased sociability, and potentially hallucinations at high doses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain substances can potentiate its effects, while others might inhibit its action. Moreover, the compound might be less stable and degrade faster under certain conditions, such as high temperatures or extreme pH values .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of action of various enzymes and receptors. One limitation of using this compound in laboratory experiments is that it is not very stable and can degrade over time.

Zukünftige Richtungen

There are a number of potential future directions for 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine research. These include further investigations into the biochemical and physiological effects of this compound, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research into the structure-activity relationships of this compound and other related compounds could lead to the discovery of novel compounds with improved activity. Finally, further investigations into the mechanism of action of this compound could lead to the development of new therapeutic strategies.

Synthesemethoden

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine can be synthesized by a two-step synthesis method. The first step involves the reaction of trifluoromethylbenzaldehyde with ethylenediamine in the presence of a base catalyst to form 1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}-2-aminopiperazine. The second step involves the reaction of the aminopiperazine with acetic anhydride in the presence of a base catalyst to form this compound.

Biochemische Analyse

Biochemical Properties

The compound 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine has been found to selectively promote the release of serotonin . This suggests that it may interact with serotonin receptors in the brain, potentially influencing mood and behavior

Cellular Effects

Given its interaction with serotonin, it may influence cell signaling pathways related to mood and behavior

Molecular Mechanism

It is known to promote the release of serotonin, suggesting it may bind to and activate serotonin receptors

Metabolic Pathways

Given its structure, it may be metabolized by the liver, potentially involving enzymes such as cytochrome P450

Eigenschaften

IUPAC Name |

5-piperazin-1-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-2-9(8-10)11-18-12(21-19-11)20-6-4-17-5-7-20/h1-3,8,17H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJJGIGKQMHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)

![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)

![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)

![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)